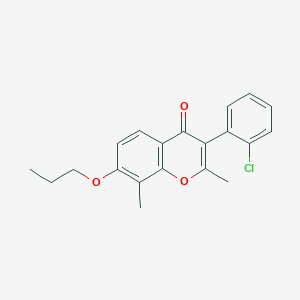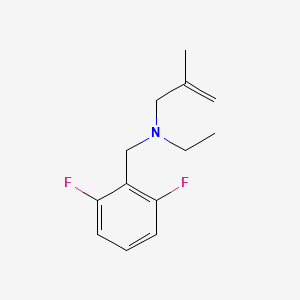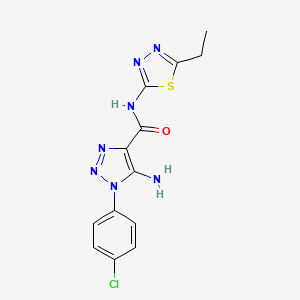
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol, also known as MPP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. MPP is a synthetic compound that belongs to the class of propargylamines.
Mécanisme D'action
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol works by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine and other neurotransmitters in the brain. By inhibiting the activity of MAO-B, 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol increases the levels of dopamine and other neurotransmitters in the brain, which can improve cognitive function and mood.
Biochemical and physiological effects:
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has also been shown to improve cognitive function and memory in animal models. In addition, 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has been shown to have antidepressant effects by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol is its potent neuroprotective and antidepressant effects, which make it a promising candidate for the treatment of neurodegenerative diseases and depression. However, one limitation of 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol is its potential toxicity, which needs to be further studied before it can be used in clinical trials.
Orientations Futures
There are several future directions for the study of 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases and depression. Another direction is to study its potential toxicity and safety profile in humans. Additionally, the development of novel 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol derivatives with improved efficacy and safety could be a promising direction for future research.
Méthodes De Synthèse
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol is synthesized through a multistep process that involves the reaction of 1-methyl-2-piperidinone with diphenylacetylene. The reaction is catalyzed by a palladium catalyst, and the resulting product is then reduced using lithium aluminum hydride to yield 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol.
Applications De Recherche Scientifique
3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and depression. 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. 3-(1-methyl-2-piperidinyl)-1,1-diphenyl-2-propyn-1-ol has also been studied for its antidepressant effects and has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
3-(1-methylpiperidin-2-yl)-1,1-diphenylprop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO/c1-22-17-9-8-14-20(22)15-16-21(23,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-7,10-13,20,23H,8-9,14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSGWSBZUFXGMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylpiperidin-2-yl)-1,1-diphenylprop-2-yn-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea](/img/structure/B5183268.png)
![1-(2-chloro-6-fluorobenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5183296.png)
![4-bromo-2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5183303.png)
![3-[1-(1,3-benzodioxol-5-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5183317.png)
![methyl 2-(5-{[3-(3-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5183327.png)
![4-[(4-methoxy-3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5183333.png)

![2-(4-bromophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5183343.png)
![1-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B5183349.png)
![5-[(4-ethyl-1-piperazinyl)methyl]-2-methoxyphenol](/img/structure/B5183353.png)
![1-(3,4-dimethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5183358.png)
![N-[3-(4-chloro-2-methylphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5183361.png)
